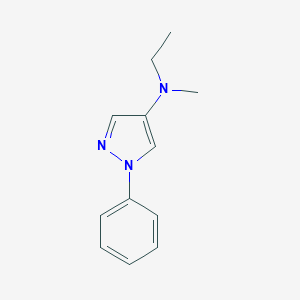
N-ethyl-N-methyl-1-phenylpyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is a heterocyclic compound characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is a derivative of pyrazole, which has been extensively studied due to its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-methyl-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogens, alkylating agents; reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.
Major Products Formed
Oxidation: Pyrazole oxides
Reduction: Reduced pyrazole derivatives
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-ethyl-N-methyl-1-phenylpyrazol-4-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-ethyl-N-methyl-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazole: The parent compound with a simpler structure and similar reactivity patterns.
1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in biological activity and chemical reactivity.
4-Amino-1-phenylpyrazole:
Uniqueness
N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .
Propriétés
Numéro CAS |
17551-24-5 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Clé InChI |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
| 17551-24-5 | |
Synonymes |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


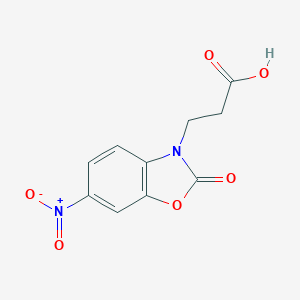
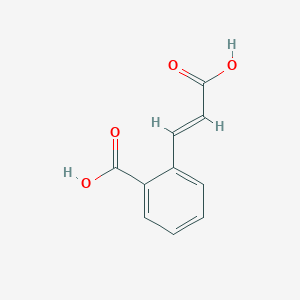
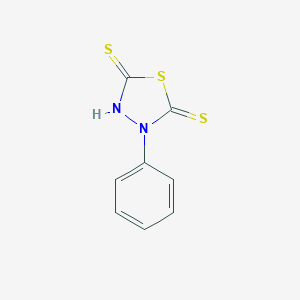
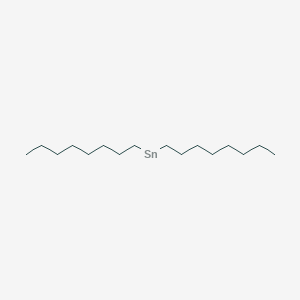

![6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B90730.png)
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
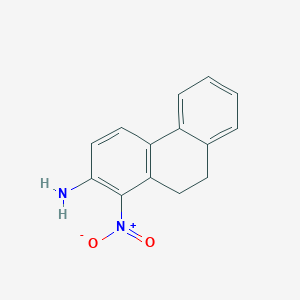
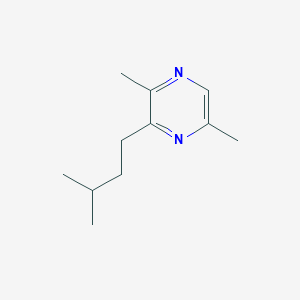
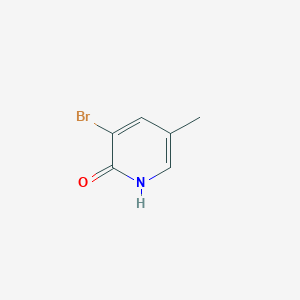
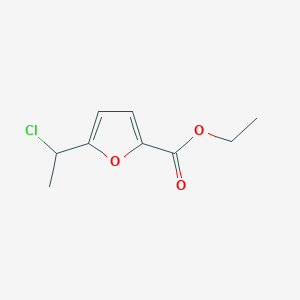
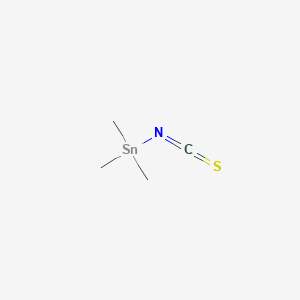
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)

